3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)propanamide
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Overview
Description
3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)propanamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the [1,3]dioxolo[4,5-f][1,3]benzothiazole core: This can be achieved through the reaction of appropriate benzothiazole derivatives with dioxolane reagents under acidic conditions.
Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the benzene ring using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the pyridin-3-ylmethyl group: This can be done via a nucleophilic substitution reaction where the pyridin-3-ylmethyl group is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Various nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the synthesis of novel materials with unique electronic or photophysical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of intricate molecular architectures.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact mechanism would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-N-(benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide
- 3-(benzenesulfonyl)-N-(benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)propanamide
- 3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide
Uniqueness
The uniqueness of 3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the [1,3]dioxolo[4,5-f][1,3]benzothiazole core, along with the benzenesulfonyl and pyridin-3-ylmethyl groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S2/c27-22(8-10-33(28,29)17-6-2-1-3-7-17)26(14-16-5-4-9-24-13-16)23-25-18-11-19-20(31-15-30-19)12-21(18)32-23/h1-7,9,11-13H,8,10,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCJYTDKXOZIHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)N(CC4=CN=CC=C4)C(=O)CCS(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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